2-Chloro-4-isopropyl-1,3-benzothiazole

Descripción general

Descripción

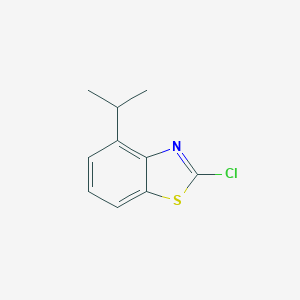

2-Chloro-4-isopropyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the second position and an isopropyl group at the fourth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against various enzymes and receptors . For instance, some benzothiazole derivatives have shown inhibitory activity against the enzyme cyclooxygenase (COX), which plays a crucial role in inflammation .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For example, some benzothiazole derivatives have been found to inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the cox pathway, leading to anti-inflammatory effects . Additionally, benzothiazole derivatives have been involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Benzothiazole derivatives have been found to exhibit various biological activities, including anti-inflammatory and anti-tubercular effects . These effects are likely a result of the compound’s interaction with its targets and its influence on biochemical pathways.

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant pharmacological activities, including anti-tubercular properties . They interact with various enzymes and proteins, such as DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-isopropyl-1,3-benzothiazole at different dosages in animal models have not been reported. Benzothiazole derivatives have been evaluated for their anti-tubercular activity in vitro and in vivo .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Transport and Distribution

Benzothiazole derivatives have been shown to exhibit noticeably greater cellular uptake ratio in different breast cancer cell lines .

Subcellular Localization

Benzothiazole derivatives have been shown to exhibit noticeably greater cellular uptake ratio in different breast cancer cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with chloroacetone under acidic conditions, followed by chlorination and isopropylation steps. The reaction conditions often include:

Cyclization: 2-aminothiophenol reacts with chloroacetone in the presence of hydrochloric acid to form the benzothiazole ring.

Chlorination: The resulting compound is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Isopropylation: Finally, the chlorinated intermediate undergoes isopropylation using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-isopropyl-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the benzothiazole ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Formation of

Actividad Biológica

2-Chloro-4-isopropyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of substituents like chlorine and isopropyl groups can significantly influence the pharmacological profile of these compounds. For instance, studies have shown that modifications in the benzothiazole nucleus can enhance anticancer activity against various cell lines .

Target Interactions

this compound likely interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar benzothiazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biochemical Pathways

The compound may modulate several biochemical pathways, particularly those related to inflammation and cancer cell proliferation. By inhibiting specific enzymes or altering gene expression, it can affect metabolic processes and cellular responses .

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit the growth of cancer cells. For example, certain derivatives have shown significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) . The mechanism often involves apoptosis induction and cell cycle arrest through modulation of key signaling pathways.

Antibacterial Properties

Benzothiazoles are also recognized for their antibacterial activity. Compounds within this class have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentrations (MICs) for some derivatives range from 0.10 to 0.75 mg/mL against Gram-positive and Gram-negative bacteria .

Case Studies

-

Antitumor Efficacy

A study synthesized 25 novel benzothiazole compounds, including this compound derivatives. These compounds were evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in vitro. Notably, one derivative exhibited IC50 values in the nanomolar range against multiple cancer cell lines . -

Antibacterial Evaluation

Another investigation assessed the antibacterial activity of various benzothiazole derivatives against strains like Staphylococcus aureus and Escherichia coli. The study revealed that modifications to the benzothiazole structure could enhance antibacterial efficacy significantly .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that benzothiazole derivatives, including 2-chloro-4-isopropyl-1,3-benzothiazole, exhibit significant anticancer properties. A study highlighted the effectiveness of benzothiazole compounds against various cancer cell lines, demonstrating their potential as anticancer agents through mechanisms such as apoptosis induction and inhibition of tumor-associated enzymes like carbonic anhydrase .

Case Study:

A derivative of benzothiazole was tested against the MCF-7 breast cancer cell line, showing promising results with an IC50 value indicating effective cytotoxicity. This positions this compound as a candidate for further development in cancer therapeutics.

Antibacterial Properties

The compound has also been studied for its antibacterial activities. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may interact with bacterial targets to inhibit growth .

Data Table: Antibacterial Activity of Benzothiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Benzothiazole Derivative A | S. aureus | 10 µg/mL |

| Benzothiazole Derivative B | Pseudomonas aeruginosa | 12 µg/mL |

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antibacterial properties. It is being investigated for its role in treating neurodegenerative diseases due to its interaction with neurotransmitter systems .

Case Study:

In vitro studies have shown that certain benzothiazole derivatives can modulate dopamine and serotonin receptors, which are crucial in the treatment of conditions like Parkinson's disease and depression.

Material Science Applications

In addition to biological applications, this compound is utilized in material science for its properties as a building block in synthesizing polymers and other materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Synthesis Example:

The compound can be used as a precursor in the synthesis of functionalized polymers that exhibit improved resistance to degradation under environmental stressors.

Propiedades

IUPAC Name |

2-chloro-4-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNWYJCSPFDJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403028 | |

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-55-4 | |

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.